molecular formula C18H17FN4O4 B2676522 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941984-52-7

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2676522
CAS RN: 941984-52-7
M. Wt: 372.356
InChI Key: RGZNKBDDMBMIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O4 and its molecular weight is 372.356. The purity is usually 95%.
BenchChem offers high-quality 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

The synthesis of complex organic molecules, including pyrimidine derivatives, is a cornerstone of medicinal chemistry, offering pathways to novel therapeutic agents. One study detailed the synthesis of compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, showcasing their selective antitumor activities. This indicates a methodological relevance to the synthesis and potential application of the compound (Xiong Jing, 2011).

Antitumor Activities

Compounds with structural similarities to 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide have been explored for their antitumor properties. For instance, amino acid ester derivatives containing 5-fluorouracil showed inhibitory effects against cancer cell lines, hinting at the potential antitumor capabilities of structurally related compounds (J. Xiong et al., 2009).

Antimicrobial and Anti-inflammatory Potential

The antimicrobial and anti-inflammatory properties of pyrimidine derivatives offer insights into the broad therapeutic potential of structurally related compounds. A study synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents underscores the relevance of structural modification in enhancing biological activity (A. Hossan et al., 2012).

Analgesic Effects

Explorations into the analgesic activities of pyrimidine derivatives reveal the compound's potential application in pain management. Research detailing the synthesis and evaluation of pyrimidine derivatives for anti-inflammatory and analgesic activities supports the medicinal versatility of compounds within this chemical class (S. Sondhi et al., 2009).

properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-3-27-13-8-9-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-11(19)5-7-12/h4-9H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZNKBDDMBMIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

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